The compound is registered under the CAS number 866039-99-8, indicating its recognition in chemical databases. Its structure can be represented by the SMILES notation: CCCCCC1CCC(CC1)C(=O)NNC(=S)Nc2ccc(cc2), which details the arrangement of atoms within the molecule. The classification as a hydrazinecarbothioamide places it within a group known for diverse biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide can be approached through several methods, typically involving the reaction of appropriate precursors under controlled conditions.
A typical procedure might involve:
The molecular structure of N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide features several key components:
The compound's molecular formula is C_{17}H_{24}ClN_{3}OS, with a molecular weight of approximately 351.90 g/mol. The arrangement of atoms suggests that it may adopt specific conformations that could affect its biological interactions.
N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide can participate in various chemical reactions:
The mechanism of action for N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide is not fully elucidated but is hypothesized based on similar compounds:
Preliminary studies suggest that derivatives of hydrazinecarbothioamides exhibit anti-cancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
The physical properties of N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide include:
The compound's stability can be influenced by pH and temperature; thus, it should be stored in cool, dry conditions away from light to prevent degradation.
N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide holds promise in several scientific applications:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: